![molecular formula C15H17N3O4S2 B2536240 methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1798524-55-6](/img/structure/B2536240.png)
methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of extensive research in recent years. It is a sulfonamide derivative that has been found to have a wide range of potential applications in the field of medicine and biotechnology.
Scientific Research Applications
Directed Functionalization of sp3 C-H Bonds
Research by Le, Nguyen, and Daugulis (2019) demonstrates the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This highlights a method for functionalizing primary C-H bonds using pyridine-derived ylides, showcasing the chemical's role in facilitating complex organic transformations (K. Le, Hanh Nguyen, O. Daugulis, 2019).
Stability Indicating UPLC Method
The work by Reddy et al. (2014) develops a fast, selective, and sensitive reversed phase ultra-performance liquid chromatographic method for the simultaneous analysis of doripenem and its degradation products. This involves the use of sulfamoylamino methyl pyrrolidin-3-ylthio derivatives, indicating the compound's utility in advanced analytical methodologies to ensure drug stability and potency (P. M. Reddy, Sowjanya Prathyusha, P. Shanmugasundaram, P. Y. Naidu, G. V. Hanumanaraju, R. Karthikeyan, 2014).
Palladium Catalysis with Sulfurated Substrates
Mancuso et al. (2021) report on the first example of palladium-catalyzed oxidative carbonylative S-cyclization carried out under aerobic conditions. This study utilizes sulfurated groups in suitable positions for attacking the coordinated triple bond, demonstrating the compound's relevance in novel catalytic processes for synthesizing thiophene-3-carboxylic esters (R. Mancuso, Romina Strangis, I. Ziccarelli, Nicola Della Ca’, B. Gabriele, 2021).
Nondegradative Sulfation of Polysaccharides
Papy-Garcia et al. (2005) discuss the reproducible and nondegradative preparation of sulfated molecules, important for their diverse biological properties. This work underscores the significance of controlled sulfation reactions, with a focus on using sulfur trioxide and nitrogen bases for the synthesis of biologically active sulfated polysaccharides, highlighting the compound's potential in biochemical applications (D. Papy-Garcia, V. Barbier-Chassefière, V. Rouet, M. Kerros, Cécile Klochendler, M. Tournaire, D. Barritault, J. Caruelle, E. Petit, 2005).
Mechanism of Action
Target of Action
The compound could potentially interact with various biological targets, such as enzymes, receptors, or ion channels. The pyridine and pyrrolidine moieties in the structure suggest potential interaction with aromatic amino acid residues in proteins .
Mode of Action
The compound might bind to its target, causing conformational changes that alter the target’s activity. The sulfamoyl group could potentially form hydrogen bonds with the target, while the thiophene moiety could participate in π-π stacking interactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway the enzyme is involved in .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would greatly influence its bioavailability. The presence of the methyl group might enhance its lipophilicity, potentially aiding in cellular absorption .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
Various environmental factors, such as pH, temperature, and the presence of other biomolecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment .
properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJITDMRWDUYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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